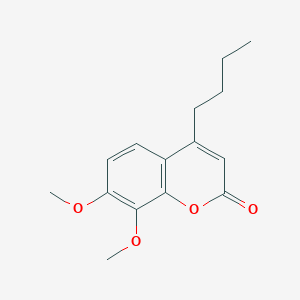

4-butyl-7,8-dimethoxy-2H-chromen-2-one

Description

4-Butyl-7,8-dimethoxy-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₁₅H₁₈O₄ and a monoisotopic mass of 262.1205 Da . Structurally, it features a coumarin backbone substituted with a butyl group at position 4 and methoxy groups at positions 7 and 7. Coumarins are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize therapeutic efficacy and pharmacokinetic profiles.

Properties

IUPAC Name |

4-butyl-7,8-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-5-6-10-9-13(16)19-14-11(10)7-8-12(17-2)15(14)18-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQGZPVURQNWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butyl-7,8-dimethoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7,8-dimethoxy-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

4-butyl-7,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl-7,8-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in the regulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

- Substituents : Hydroxy groups at positions 6 and 7, methoxy groups at 5 and 8.

- Key Differences : The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing logP (lipophilicity) compared to the butyl-containing derivative.

3-Acetyl-4-hydroxy-7,8-dimethoxy-2H-chromen-2-one (Compound 6 in )

- Substituents : Acetyl and hydroxyl groups at positions 3 and 4, respectively.

- Key Differences : The acetyl group introduces electron-withdrawing effects, altering electronic distribution and reactivity. The hydroxyl group at position 4 provides a site for further functionalization.

- Physicochemical Impact : Melting point (163–164°C) is lower than typical alkylated coumarins, reflecting reduced crystallinity due to polar substituents .

4,7,8-Trimethyl-2H-chromen-2-one

- Substituents : Methyl groups at positions 4, 7, and 8.

- Key Differences : Smaller alkyl groups (methyl vs. butyl) reduce lipophilicity. Methoxy groups in the target compound provide stronger electron-donating effects than methyl, influencing electronic properties and metabolic stability .

Physicochemical Properties

The butyl group in this compound significantly impacts its physicochemical profile:

- Lipophilicity : The butyl chain increases logP compared to analogs with methoxy, hydroxy, or methyl groups, favoring passive diffusion across biological membranes.

- Solubility : Methoxy groups enhance solubility in organic solvents, while the butyl group reduces aqueous solubility compared to hydroxylated derivatives (e.g., 6,7-dihydroxy-5,8-dimethoxy analog) .

Anticancer Potential

- This compound: Limited direct cytotoxicity data are available, but structural analogs with alkyl chains (e.g., benzopyranones with amino side chains) exhibit LD₅₀ values as low as 5.0 μM in lung cancer cells (A549) .

- Comparison with Amino-Substituted Derivatives: Compounds like (E)-3-[3-(4-diethylaminophenyl)acryloyl]-4-hydroxy-7,8-dimethoxy-2H-chromen-2-one (Compound 8) show enhanced cytotoxicity (LD₅₀ = 5.83 μM in A549 cells) due to conjugated diethylamino groups, which facilitate DNA intercalation or kinase inhibition .

Selectivity and Mechanism

- The butyl group may confer selectivity toward hydrophobic targets (e.g., lipid-rich tumor microenvironments), whereas polar derivatives (e.g., hydroxylated or amino-substituted coumarins) interact with hydrophilic enzymes or receptors .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and butyl chain signals (δ 0.9–1.6 ppm). Aromatic protons in the chromenone core appear at δ 6.5–8.0 ppm .

- ¹³C NMR : Confirms carbonyl (δ ~160 ppm) and quaternary carbons. Methoxy carbons resonate at δ 55–60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~290 g/mol for C₁₅H₁₈O₄) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

Methodological Answer :

Contradictions often arise from assay variability or substituent-dependent effects. A systematic approach includes:

Standardized Assays : Replicate studies across multiple cell lines (e.g., HEK-293 vs. HeLa) under controlled conditions (e.g., RPMI-1640 media, 5% CO₂) .

Structure-Activity Relationship (SAR) : Compare analogs (Table 2) to isolate substituent contributions. For example, replacing the butyl group with ethyl may reduce cytotoxicity while retaining antimicrobial activity .

Mechanistic Studies : Use fluorescence anisotropy to evaluate DNA intercalation or Western blotting to assess apoptosis markers (e.g., caspase-3) .

Table 2 : Bioactivity Comparison of Chromenone Derivatives

| Compound | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) | Key Substituent |

|---|---|---|---|

| 4-Butyl-7,8-dimethoxy | 12.5 (S. aureus) | 25.0 (HeLa) | Butyl, dimethoxy |

| 4-Ethyl-7-methoxy | 25.0 (S. aureus) | >50.0 (HeLa) | Ethyl, methoxy |

What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and antioxidant capacity .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. For this compound, logP ~3.5 suggests moderate bioavailability .

How can researchers optimize the selectivity of this compound for cancer cells over normal cells?

Q. Methodological Answer :

Targeted Delivery : Conjugate with folate or biotin to exploit overexpression of receptors on cancer cells .

Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments (low pH, high MMP-2) .

In Silico Docking : Use AutoDock Vina to screen against cancer-specific targets (e.g., topoisomerase II) vs. normal cell markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.